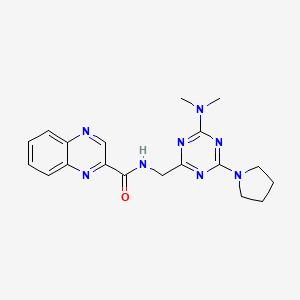
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide” is a compound that contains several interesting functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold in drug discovery and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a triazine ring, which is a six-membered ring with three nitrogen atoms . Triazines are known to exhibit a wide range of pharmacological applications .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of the specified compound possess significant antimicrobial properties. A study by Patel et al. (2012) synthesized a series of thiazolidinone derivatives, showing potent antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This suggests its potential use in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Anticancer Activity
The compound's derivatives have also been evaluated for their anticancer properties. Sa̧czewski et al. (2006) synthesized derivatives that exhibited in vitro antitumor activity, with specific compounds showing remarkable activity against melanoma cell lines. This indicates the compound's potential role in the development of novel anticancer therapies (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
ATM Kinase Inhibition
A novel series of 3-quinoline carboxamides, related to the compound , has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors have shown potential in enhancing the efficacy of DNA damage-inducing agents, indicating their relevance in cancer research and therapy (Degorce, Barlaam, Cadogan, et al., 2016).
Synthesis and Evaluation of Novel Derivatives
Research efforts have been focused on the synthesis and biological evaluation of novel derivatives for various applications. For example, the synthesis of new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives and their preliminary CNS pharmacological evaluation indicate the compound's potential for further pharmacological exploration (Guillon, Louchahi‐Raoul, Boulouard, et al., 1998).
Antitubercular and Antibacterial Activities
Bodige et al. (2020) synthesized novel carboxamide derivatives, showing significant antitubercular and antibacterial activities, outperforming reference drugs in some cases. This underscores the compound's utility in addressing infectious diseases (Bodige, Ravula, Gulipalli, et al., 2020).
Future Directions
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O/c1-26(2)18-23-16(24-19(25-18)27-9-5-6-10-27)12-21-17(28)15-11-20-13-7-3-4-8-14(13)22-15/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAFDSFQTKXNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2815175.png)
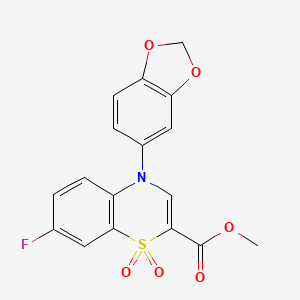

![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815181.png)
![(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2815182.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2815183.png)
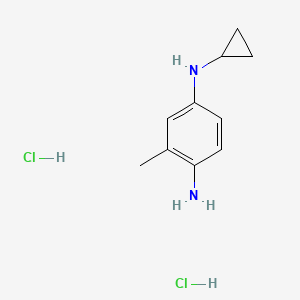
![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2815188.png)

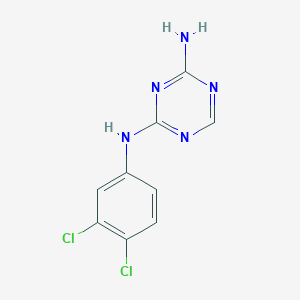
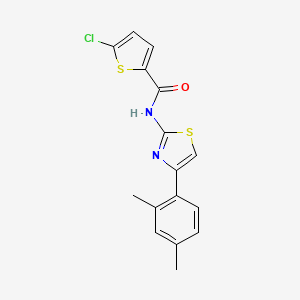
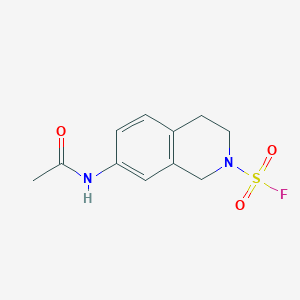

![4,6-dihydro-1H-thieno[3,4-c]pyrazole](/img/structure/B2815197.png)